molecular formula C9H10F2O2 B1390436 4-Ethoxy-2,3-difluorobenzyl alcohol CAS No. 293299-94-2

4-Ethoxy-2,3-difluorobenzyl alcohol

Cat. No. B1390436
M. Wt: 188.17 g/mol
InChI Key: AZCFULRHHJUBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08124196B2

Procedure details

Acetone solution (140 mL) containing 4-ethoxy-2,3-difluorobenzyl alcohol (2.1 g) was dropped into a 1.5 M sulfuring acid solution (70 mL) containing chromium (III) oxide (4.23 g), at 0° C. over one hour. The reaction mixture was stirred at room temperature for 24 hours, and added with water to thereby terminate the reaction. The organic layer was extracted three times with ethyl acetate, the organic layers were combined, and the combined organic layer was extracted twice with a 1 M aqueous sodium hydroxide solution. The organic layer was then neutralized with a 2 M hydrochloric acid, extracted three times with ethyl acetate, the organic layers were combined, and the combined organic layer was washed with saturated sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate, and the solvent was vaporized off under reduced pressure, to thereby obtain 4-ethoxy-2,3-difluorobenzoic acid (7) (yield=1.8 g, yield ratio=80%) as a white solid.
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
4.23 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].[CH2:5]([O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][OH:13])=[C:10]([F:16])[C:9]=1[F:17])[CH3:6]>[O-2].[Cr+3].[O-2].[O-2].[Cr+3].O>[CH2:5]([O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]([OH:3])=[O:13])=[C:10]([F:16])[C:9]=1[F:17])[CH3:6] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
140 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)OC1=C(C(=C(CO)C=C1)F)F
Step Two
Name
solution
Quantity
70 mL
Type
reactant
Smiles
Step Three
Name
Quantity
4.23 g
Type
catalyst
Smiles
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped into a 1.5 M
CUSTOM
Type
CUSTOM
Details
to thereby terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted three times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the combined organic layer was extracted twice with a 1 M aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined organic layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC1=C(C(=C(C(=O)O)C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.